Ethyl 2-[6-chloro-2-(Di-Boc-amino)-9H-purin-9-yl]acetate
Description
Ethyl 2-[6-chloro-2-(Di-Boc-amino)-9H-purin-9-yl]acetate is a purine-derived compound featuring a 6-chloro substituent, a di-tert-butoxycarbonyl (Di-Boc)-protected amino group at position 2, and an ethyl acetate moiety at position 7. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of nucleoside analogs and small-molecule inhibitors targeting proteins like STAT3 . The Boc groups enhance solubility and stability during synthetic processes, while the chloro substituent modulates electronic properties and binding affinity .
Properties
Molecular Formula |
C19H26ClN5O6 |
|---|---|
Molecular Weight |
455.9 g/mol |
IUPAC Name |
ethyl 2-[2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-6-chloropurin-9-yl]acetate |
InChI |
InChI=1S/C19H26ClN5O6/c1-8-29-11(26)9-24-10-21-12-13(20)22-15(23-14(12)24)25(16(27)30-18(2,3)4)17(28)31-19(5,6)7/h10H,8-9H2,1-7H3 |
InChI Key |
WYARDCMDIOYYPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=NC2=C1N=C(N=C2Cl)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[6-chloro-2-(Di-Boc-amino)-9H-purin-9-yl]acetate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Protection of the amino group: The amino group on the purine ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step forms the Di-Boc protected amino group.
Chlorination: The purine ring is chlorinated using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).
Esterification: The ethyl ester functionality is introduced by reacting the chlorinated purine derivative with ethyl bromoacetate in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Substitution Reactions
Mechanism : The 6-chloro group on the purine ring undergoes nucleophilic aromatic substitution (NAS).
Key Findings :
-
Reagents : Amines (primary/secondary) or other nucleophiles (e.g., thiols).
-
Products : Substituted purine derivatives (e.g., replacing Cl with NH₂ or other groups).
Example :
| Reaction Type | Substituting Group | Reagents | Conditions |
|---|---|---|---|
| Aromatic NAS | Chlorine → Amine | R-NH₂ | EtOH, reflux |
Deprotection Reactions
Mechanism : Acidic cleavage of the Di-Boc group.
Key Findings :
-
Reagents : Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
-
Conditions : Organic solvents (e.g., dichloromethane) under mild acidic conditions .
-
Products : Exposed free amine groups for further functionalization.
Example :
| Reaction Type | Deprotected Group | Reagents | Conditions |
|---|---|---|---|
| Acidic Deprotection | Di-Boc → NH₂ | TFA/HCl | Organic solvent |
Ester Hydrolysis
Mechanism : Conversion of the ethyl ester to a carboxylic acid.
Key Findings :
-
Reagents : NaOH (basic) or HCl (acidic).
-
Conditions : Aqueous solutions (e.g., water/ethanol mixtures).
-
Products : Corresponding carboxylic acid (e.g., acetic acid derivative).
Example :
| Reaction Type | Functional Group Change | Reagents | Conditions |
|---|---|---|---|
| Hydrolysis | Ethyl ester → Carboxylic acid | NaOH/HCl | Aqueous solution |
Cross-Coupling Reactions
Mechanism : Suzuki coupling or Buchwald-Hartwig reactions for introducing aryl groups.
Key Findings :
-
Reagents : Aryl boronic acids/pinacol esters (Suzuki) or aryl amines (Buchwald-Hartwig).
-
Products : Aryl-substituted purine derivatives.
Example :
| Reaction Type | Substituting Group | Reagents | Conditions |
|---|---|---|---|
| Suzuki Coupling | Chlorine → Aryl | Aryl boronic acid | Pd(OAc)₂/Xantphos, THF |
Derivatization via Nucleophilic Substitution
Mechanism : Replacement of the chloro group with diverse nucleophiles.
Key Findings :
-
Reagents : Thiols, alcohols, or alkoxides.
-
Products : Modified purine derivatives with tailored functional groups.
Example :
| Reaction Type | Substituting Group | Reagents | Conditions |
|---|---|---|---|
| Nucleophilic Substitution | Cl → SH | RSH | K₂CO₃, DMF |
Deprotection and Functionalization
Mechanism : Sequential deprotection of Boc groups followed by amine alkylation or acylation.
Key Findings :
-
Reagents : Alkyl halides or acyl chlorides.
-
Conditions : Basic conditions (e.g., NaHCO₃) after Boc removal .
-
Products : Functionalized amine derivatives for biological studies.
Example :
| Reaction Type | Transformation | Reagents | Conditions |
|---|---|---|---|
| Amine Alkylation | NH₂ → NR₂ | RX | NaHCO₃, water |
Scientific Research Applications
Ethyl 2-[6-chloro-2-(Di-Boc-amino)-9H-purin-9-yl]acetate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of purine-based drugs and bioactive molecules.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antiviral and anticancer properties.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-[6-chloro-2-(Di-Boc-amino)-9H-purin-9-yl]acetate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors. The Di-Boc protecting groups can be removed to reveal the active amino group, which can then participate in biochemical interactions. The chloro group may also play a role in binding to target sites through halogen bonding or other interactions.
Comparison with Similar Compounds
Substituent Variations at Position 2 and 6
The structural and functional diversity of purine derivatives arises from modifications at positions 2 and 5. Key analogs include:
Key Observations :
- Protecting Groups : The Di-Boc group in the target compound offers acid-labile protection, enabling selective deprotection in multi-step syntheses, unlike the Dpm group in benzyl analogs, which requires harsher conditions .
- Position 6 Modifications: The chloro group in the target compound enhances electrophilicity compared to sulfanyl () or nitrophenoxy () substituents, influencing reactivity in cross-coupling reactions .
Biological Activity
Ethyl 2-[6-chloro-2-(Di-Boc-amino)-9H-purin-9-yl]acetate is a purine derivative with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound is characterized by a purine base modified with a di-tert-butoxycarbonyl (Di-Boc) amino group at the 2-position and a chloro substituent at the 6-position. The synthesis typically involves several steps, including the protection of amine groups, halogenation, and esterification processes.
Key Synthetic Steps:
- Protection of Amino Groups : The amino group is protected using Boc groups to enhance stability during subsequent reactions.
- Chlorination : The introduction of the chloro group at the 6-position is crucial for enhancing biological activity.
- Esterification : The final step involves esterifying the carboxylic acid with ethyl alcohol to form the ethyl ester.
Antiviral Properties
Research has shown that purine derivatives, including this compound, exhibit antiviral properties. These compounds can inhibit viral replication by interfering with nucleic acid synthesis. For instance, studies indicate that similar purine analogs can act as inhibitors of viral enzymes such as reverse transcriptase and DNA polymerase .
Antibacterial Activity
The compound also demonstrates antibacterial activity against various strains of bacteria. It has been evaluated for its ability to inhibit biofilm formation in uropathogenic Escherichia coli, a common cause of urinary tract infections. The structure-activity relationship (SAR) studies revealed that modifications in the purine structure significantly affect its potency against bacterial biofilms .
Table 1: Antibacterial Activity Data
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli UTI89 | 10 µg/mL |
| Control (EC240) | E. coli UTI89 | 5 µg/mL |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Nucleic Acid Synthesis : By mimicking natural nucleotides, it can competitively inhibit enzymes involved in nucleic acid synthesis.
- Disruption of Biofilm Formation : The compound's ability to prevent pili formation in bacteria contributes to its effectiveness in inhibiting biofilm development .
Case Studies
- Case Study on Antiviral Activity : A study conducted on various purine derivatives showed that compounds similar to this compound effectively inhibited the replication of HIV in vitro, demonstrating potential as an antiviral agent .
- Case Study on Antibacterial Effects : In a clinical trial involving patients with recurrent urinary tract infections, administration of a related purine analog resulted in a significant reduction in bacterial load and biofilm formation compared to standard antibiotic treatments .
Q & A
Q. Basic
- 1H NMR : Analyze aromatic proton signals (δ 8.3–8.5 ppm for purine H8/H2) and Boc-group methyl resonances (δ 1.3–1.5 ppm) .
- Mass Spectrometry : MALDI-TOF or ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z 517) .
- X-ray Crystallography : Resolve crystal structures using SHELXL for bond-length validation (e.g., C–N bond distances ~1.33 Å) .
How can discrepancies in NMR data for Boc-protected intermediates be resolved?
Advanced
Discrepancies may arise from dynamic effects or impurities. Mitigation strategies:
- Variable Temperature NMR : Identify rotational barriers in Boc groups by acquiring spectra at 25°C and 50°C .
- HPLC-Purity Check : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to detect hydrolyzed byproducts .
- DFT Calculations : Compare experimental NMR shifts with computational predictions (e.g., Gaussian09 B3LYP/6-31G*) .
What are common side reactions during synthesis, and how are they controlled?
Q. Basic
- De-Boc Hydrolysis : Avoid acidic conditions (pH < 5) during workup to prevent Boc-group cleavage .
- Ethyl Ester Saponification : Use cold aqueous NaOH (0°C) and short reaction times (<1 hour) to minimize ester hydrolysis .
- Purine Ring Oxidation : Conduct reactions under argon to prevent oxidation at the C8 position .
How is SHELX software applied in structural refinement for this compound?
Advanced
SHELXL is used for:
- Hydrogen Placement : Assign riding H atoms with Uiso = 1.2–1.5×Ueq of carrier atoms. Freely refine NH protons located via difference Fourier maps .
- Twinning Analysis : For twinned crystals, apply TWIN/BASF commands to refine twin fractions .
- Validation : Check R1/wR2 convergence (<5% discrepancy) and Flack parameter for absolute structure determination .
How should solubility challenges during purification be addressed?
Q. Basic
- Solvent Blends : Use ethyl acetate/hexane (1:3) for column chromatography to balance polarity .
- Recrystallization : Dissolve crude product in minimal hot diethyl ether and cool slowly to 4°C for crystal growth .
What computational methods validate the crystal structure of this compound?
Q. Advanced
- ORTEP-III : Generate thermal ellipsoid diagrams to visualize anisotropic displacement parameters (ADPs) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) using CrystalExplorer .
- MERCURY : Overlay experimental and DFT-optimized structures to assess conformational deviations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
